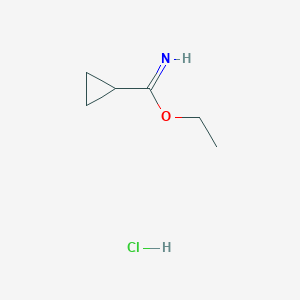

Ethyl cyclopropanecarbimidate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl cyclopropanecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEMMELRMUVIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601787 | |

| Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63190-44-3 | |

| Record name | Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl cyclopropanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride (CAS No. 63190-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopropanecarbimidate hydrochloride, with CAS number 63190-44-3, is a pivotal synthetic intermediate, particularly valued in the design and development of novel pharmaceutical agents. Its unique structural features, combining a reactive imidate functionality with a strained cyclopropyl ring, offer a versatile platform for the synthesis of complex heterocyclic systems and other molecular scaffolds of medicinal interest. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and process development settings.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the imino ester derived from cyclopropanecarbonitrile and ethanol. As a Pinner salt, it is a relatively stable, crystalline solid under anhydrous conditions, making it a convenient precursor for further chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 63190-44-3 | [1] |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95-97% | [2][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C. | [3] |

| SMILES | N=C(C1CC1)OCC.[H]Cl | [2] |

| InChI Key | OCEUCVHZNUTFOE-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 33.1 Ų | [1] |

| LogP | 1.83197 | [2] |

Synthesis via the Pinner Reaction: Mechanism and Protocol

The primary and most efficient method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The Pinner reaction proceeds through a well-established mechanism:

-

Protonation of the Nitrile: The nitrogen atom of the cyclopropanecarbonitrile is protonated by the strong acid (HCl), significantly increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon.

-

Formation of the Imidate Salt: A proton transfer from the attacking alcohol to the nitrogen atom results in the formation of the stable this compound salt, often referred to as a Pinner salt.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

Cyclopropanecarbonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether (or another suitable anhydrous solvent like cyclopentyl methyl ether (CPME))[4]

-

Hydrogen Chloride (gas)

-

Ice-salt bath

-

Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube, dissolve cyclopropanecarbonitrile (1.0 equivalent) in anhydrous ethanol (1.1 to 3.0 equivalents).[5]

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath. It is crucial to maintain a low temperature throughout the addition of HCl to prevent the formation of byproducts and decomposition of the Pinner salt.[3][5]

-

HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to ensure the temperature does not exceed 5°C.[6] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.[7]

-

Reaction Monitoring: Continue the introduction of HCl until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

-

Product Precipitation: Once the reaction is complete, seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 24-48 hours) to facilitate the precipitation of the this compound.[6]

-

Isolation and Purification: Collect the crystalline product by filtration under a dry, inert atmosphere. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[6]

-

Drying: Dry the purified product under vacuum to obtain the final this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), as well as signals for the protons of the cyclopropyl ring. The imine proton may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ethyl group, the cyclopropyl ring, and the imidate carbon (C=N). The chemical shift of the imidate carbon is a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C=N stretch: A characteristic absorption in the region of 1650-1690 cm⁻¹.

-

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

-

N-H stretch: Broad absorption in the 3100-3300 cm⁻¹ region, characteristic of the hydrochloride salt.

-

C-H stretches: Absorptions for the sp³ C-H bonds of the ethyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For ethyl cyclopropanecarbimidate, the molecular ion of the free base (C₆H₁₁NO) would be expected at m/z 113.16.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the electrophilic nature of the imidate carbon. It readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of more complex molecules.[3]

Formation of Amidines

Reaction with primary or secondary amines leads to the formation of cyclopropyl amidines. This is a highly efficient and common transformation of Pinner salts and is a key step in the synthesis of many nitrogen-containing heterocycles.[7]

Hydrolysis to Esters

Under aqueous acidic conditions, this compound hydrolyzes to form ethyl cyclopropanecarboxylate.[11] This provides a convenient method for converting a nitrile to an ester.

Conversion to Orthoesters

In the presence of excess alcohol and an acid catalyst, the Pinner salt can be converted to the corresponding cyclopropyl orthoester.[12]

Role in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and pharmacokinetic properties.[13][14][15] this compound serves as a key building block for introducing the cyclopropyl moiety into more complex molecular scaffolds.

While direct public evidence linking this specific CAS number to marketed drugs is limited, the cyclopropyl imidate functionality is a logical precursor to a variety of heterocyclic systems found in pharmaceuticals. For instance, the synthesis of substituted pyrimidines, triazines, and other nitrogen-containing ring systems often involves the use of amidine intermediates, which are readily prepared from Pinner salts like this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C for long-term stability.[1][3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Pinner reaction and its predictable reactivity with a range of nucleophiles make it an attractive building block for the construction of complex molecules containing the desirable cyclopropyl moiety. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and drug development endeavors.

References

- 1. Ethyl cyclopropanecarboximidate hydrochloride | C6H12ClNO | CID 20026660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. iris.unive.it [iris.unive.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl cyclopropanecarbimidate hydrochloride molecular weight and formula

An In-Depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride for Advanced Research Applications

Executive Summary: this compound is a valuable reagent and building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, validated protocol for its synthesis via the Pinner reaction, and insights into its applications in drug development. As a reactive intermediate, its proper handling, storage, and use are critical for successful and safe experimental outcomes. This document serves as a technical resource for researchers and scientists leveraging this compound in advanced chemical applications.

Physicochemical and Structural Characteristics

This compound is a solid compound whose structural and chemical properties make it a versatile synthetic intermediate. The presence of a strained cyclopropyl ring and a reactive imidate functional group are key features for its utility in constructing more complex molecular architectures.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO | [1][2][3] |

| Molecular Weight | 149.62 g/mol | [1][3] |

| CAS Number | 63190-44-3 | [1][2][4] |

| Appearance | Solid | |

| SMILES | N=C(C1CC1)OCC.[H]Cl | [1] |

| InChIKey | OCEUCVHZNUTFOE-UHFFFAOYSA-N | |

| Purity (Typical) | ≥95-97% | [1] |

| Storage Conditions | Inert atmosphere, protect from light, store at 4°C or in freezer (-20°C) |[1] |

Computational Data Insights:

-

Topological Polar Surface Area (TPSA): 33.08 Ų[1]. This value suggests moderate cell permeability, a desirable characteristic in drug design.

-

LogP: 1.83[1]. This indicates a degree of lipophilicity, influencing the compound's solubility and interaction with biological membranes.

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing this compound is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (cyclopropanecarbonitrile).

The Pinner Reaction Mechanism

Expertise & Causality: The Pinner reaction is fundamentally an acid-catalyzed nucleophilic addition. Anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the desired imidate product into an ester (ethyl cyclopropanecarboxylate), a common side reaction that significantly reduces yield. The reaction is typically run at low temperatures to control its exothermicity and prevent the formation of byproducts. Anhydrous hydrogen chloride gas is used as the acid catalyst because its chloride anion is a poor nucleophile and will not compete with the ethanol. The final product precipitates from the non-polar solvent as its hydrochloride salt.

References

An In-depth Technical Guide to the Synthesis of Ethyl Cyclopropanecarbimidate Hydrochloride

For researchers, scientists, and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl cyclopropanecarbimidate hydrochloride, a valuable intermediate, presents a unique synthetic challenge and opportunity. This guide provides a comprehensive, in-depth exploration of its synthesis, grounded in the principles of the Pinner reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Foundational Principles: The Pinner Reaction at its Core

The synthesis of this compound is achieved through the Pinner reaction, a classic and reliable method for converting nitriles into imidate salts.[1][2] Discovered by Adolf Pinner in 1877, this acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[2] The resulting product is an imino ester salt, commonly referred to as a Pinner salt.[1][2]

The choice of the Pinner reaction for this synthesis is dictated by its efficiency in forming the desired C-N and C-O bonds under relatively mild conditions. The cyclopropyl group, while sterically demanding, is well-tolerated in this reaction.

The "Why": A Mechanistic Exploration

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of this compound proceeds through the following key steps:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of cyclopropanecarbonitrile by HCl. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon. This forms a protonated intermediate.

-

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, yielding the final product, this compound.

dot graph Pinner_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants Nitrile [label="Cyclopropanecarbonitrile"]; Ethanol [label="Ethanol"]; HCl [label="HCl"];

// Intermediates ProtonatedNitrile [label="Protonated Nitrile\n(Activated Electrophile)"]; Intermediate [label="Protonated Intermediate"]; Product [label="Ethyl Cyclopropanecarboximidate\nHydrochloride (Pinner Salt)"];

// Reaction Flow Nitrile -> ProtonatedNitrile [label="+ HCl"]; ProtonatedNitrile -> Intermediate [label="+ Ethanol"]; Intermediate -> Product [label="Proton Transfer"];

// Node Styling Nitrile [fontcolor="#202124"]; Ethanol [fontcolor="#202124"]; HCl [fontcolor="#EA4335"]; ProtonatedNitrile [fontcolor="#34A853"]; Intermediate [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; } केंदot Caption: Mechanism of the Pinner Reaction for this compound Synthesis.

The Criticality of Anhydrous Conditions

A recurring theme in the Pinner reaction is the absolute necessity of anhydrous (water-free) conditions.[1] The presence of even trace amounts of water can lead to the hydrolysis of the imidate salt intermediate to form the corresponding ester, ethyl cyclopropanecarboxylate. This side reaction not only reduces the yield of the desired product but also complicates the purification process. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

The "How": A Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. This protocol is a synthesis of established principles of the Pinner reaction, adapted for the specific substrates.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Cyclopropanecarbonitrile | C₄H₅N | 67.09 | ≥98% |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | ≥99.5% |

| Hydrogen Chloride (gas) | HCl | 36.46 | Anhydrous |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |

Step-by-Step Synthesis Procedure

Safety First: This procedure involves the use of corrosive and flammable materials. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride, is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with cyclopropanecarbonitrile (1.0 equivalent) and anhydrous ethanol (1.1 equivalents). The mixture is cooled to 0 °C in an ice bath.

-

HCl Gas Introduction: Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. The temperature should be carefully monitored and maintained at 0-5 °C throughout the addition. The reaction is exothermic, and a cooling bath is essential to prevent a rise in temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product. The reaction is typically complete after 2-4 hours of HCl addition, followed by stirring at 0 °C for an additional 12-18 hours.

-

Product Isolation: Upon completion, the reaction mixture is diluted with an equal volume of cold, anhydrous diethyl ether to precipitate the product fully. The resulting white solid is collected by filtration under an inert atmosphere (to prevent moisture contamination).

-

Purification: The crude product is washed with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. The purified this compound is then dried under vacuum to yield a white crystalline solid.

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

// Steps Setup [label="1. Flame-dry glassware\nunder inert gas"]; Reagents [label="2. Charge with Cyclopropanecarbonitrile\nand Anhydrous Ethanol"]; Cooling [label="3. Cool to 0 °C"]; HCl_Addition [label="4. Bubble anhydrous HCl gas\n(maintain 0-5 °C)"]; Stirring [label="5. Stir at 0 °C for 12-18 h"]; Precipitation [label="6. Dilute with cold\nanhydrous diethyl ether"]; Filtration [label="7. Filter under\ninert atmosphere"]; Washing [label="8. Wash with cold\nanhydrous diethyl ether"]; Drying [label="9. Dry under vacuum"]; Product [label="Ethyl Cyclopropanecarboximidate\nHydrochloride (white solid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Setup -> Reagents; Reagents -> Cooling; Cooling -> HCl_Addition; HCl_Addition -> Stirring; Stirring -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Product; } केंदot Caption: Experimental Workflow for the Synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol |

| Appearance | White crystalline solid |

| Purity (typical) | ≥97% |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbons of the cyclopropyl ring, and the imino carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=N stretching vibration in the region of 1650-1690 cm⁻¹, as well as C-H and N-H stretching frequencies.

Field-Proven Insights and Troubleshooting

As with any chemical synthesis, challenges can arise. Below are some common issues and their solutions, based on extensive experience with the Pinner reaction.

-

Low Yield:

-

Cause: Presence of moisture.

-

Solution: Ensure all glassware is rigorously dried, and use anhydrous reagents and solvents. Conduct the reaction under a positive pressure of an inert gas.

-

Cause: Incomplete reaction.

-

Solution: Extend the reaction time or increase the amount of HCl gas used. Ensure efficient stirring to promote mixing.

-

-

Formation of Side Products (Ester):

-

Cause: Hydrolysis of the imidate salt.

-

Solution: Strictly adhere to anhydrous conditions during the reaction and workup.

-

-

Product is an Oil or Gummy Solid:

-

Cause: Impurities or incomplete drying.

-

Solution: Ensure thorough washing with anhydrous diethyl ether to remove impurities. Dry the product under high vacuum for an extended period. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) may be necessary.

-

Broader Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a versatile building block in medicinal chemistry. The imidate functionality can be readily converted into other valuable functional groups, such as amidines and esters, which are prevalent in many pharmaceutical agents.[1][2] The presence of the cyclopropyl ring introduces conformational rigidity and can improve metabolic stability and binding affinity to biological targets.

Conclusion

The synthesis of this compound via the Pinner reaction is a robust and reliable method when conducted with careful attention to experimental detail, particularly the exclusion of moisture. This guide has provided a comprehensive overview of the synthesis, from the underlying mechanism to a detailed experimental protocol and troubleshooting advice. By leveraging this knowledge, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their discovery programs.

References

Structural Analysis and Confirmation of Ethyl Cyclopropanecarbimidate Hydrochloride: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopropanecarbimidate hydrochloride (C₆H₁₂ClNO) is a chemical entity of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[1][2] The presence of a reactive imidate functional group, a strained cyclopropyl ring, and its formulation as a hydrochloride salt necessitates a rigorous and unequivocal confirmation of its molecular structure. In the landscape of drug development and materials science, absolute certainty in a compound's structure is not merely an academic exercise; it is a foundational requirement for ensuring reproducibility, understanding mechanistic pathways, and meeting stringent regulatory standards.

This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind the selection of each analytical technique, detail self-validating experimental protocols, and interpret the resulting data in an integrated manner. This multi-technique approach ensures that the final structural assignment is supported by a robust and cross-validated body of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For a salt like this compound, NMR is particularly adept at confirming the protonation state and the integrity of the organic cation.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the initial and most informative experiment. It allows for the direct observation of the distinct proton environments within the molecule—the ethyl group and the cyclopropyl ring. The integration of peak areas provides a quantitative ratio of protons in each environment, while coupling patterns (spin-spin splitting) reveal which protons are adjacent to one another, confirming the molecular backbone. The presence of the hydrochloride salt is expected to influence the chemical shift of protons near the nitrogen atom, particularly the N-H proton, which becomes observable and often broadened.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Trustworthiness & Data Interpretation: The resulting spectrum must align perfectly with the proposed structure. Each signal's chemical shift, integration, and multiplicity serves as a validation point.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | Adjacent to a -CH₂- group. |

| -CH₂- (Ethyl) | 4.0 - 4.3 | Quartet (q) | 2H | Adjacent to a -CH₃ group and deshielded by the oxygen atom. |

| -CH₂- (Cyclopropyl) | 0.8 - 1.2 | Multiplet (m) | 4H | Protons on the cyclopropyl ring, exhibiting complex coupling.[3][4][5] |

| -CH- (Cyclopropyl) | 1.5 - 1.8 | Multiplet (m) | 1H | Methine proton on the cyclopropyl ring, adjacent to the imidate carbon. |

| N-H | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable protons on the protonated nitrogen; broadening is common.[6] |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. It provides a distinct signal for each unique carbon environment, offering a direct count of non-equivalent carbons. This is a critical check to ensure no unexpected isomers are present. The chemical shift of the imidic carbon (C=N) is particularly diagnostic.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation and phase correction. Calibrate to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Trustworthiness & Data Interpretation: The spectrum should display exactly six distinct signals, corresponding to the six carbon atoms in the ethyl cyclopropanecarbimidate cation.

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=N (Imidate) | 165 - 175 | The imine-like carbon is significantly deshielded.[7] |

| -O-CH₂- (Ethyl) | 60 - 70 | Methylene carbon attached to the electronegative oxygen atom.[8] |

| -CH- (Cyclopropyl) | 15 - 25 | Methine carbon of the cyclopropyl ring.[9] |

| -CH₃ (Ethyl) | 14 - 18 | Terminal methyl carbon of the ethyl group.[8] |

| -CH₂- (Cyclopropyl) | 5 - 15 | The two equivalent methylene carbons of the cyclopropyl ring.[9] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the accurate measurement of the cationic species.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI-enabled mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

-

High-Resolution MS (HRMS): For unambiguous elemental composition, acquire data on a high-resolution instrument to measure the exact mass to within 5 ppm.

-

Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Trustworthiness & Data Interpretation: The primary goal is to observe the molecular ion corresponding to the protonated free base [M+H]⁺. The molecular formula of the free base is C₆H₁₁NO, with a monoisotopic mass of 113.0841 Da. The protonated species [C₆H₁₂NO]⁺ should therefore have an exact mass of 114.0919 Da. HRMS data must match this value.

Table 3: Expected Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |

| [M+H]⁺ | [C₆H₁₂NO]⁺ | 114.0919 | ~114.1 | Parent ion (protonated free base). |

| [M-C₂H₄+H]⁺ | [C₄H₈NO]⁺ | 86.0606 | ~86.1 | Loss of ethylene from the ethoxy group via McLafferty-type rearrangement. |

| [M-OC₂H₅]⁺ | [C₄H₈N]⁺ | 69.0708 | ~69.1 | Loss of the ethoxy radical. |

The fragmentation pattern provides a fingerprint that further confirms the connectivity of the molecule.

Caption: Workflow for ESI-MS and MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this specific compound, FTIR is crucial for confirming the presence of the C=N bond of the imidate, the N-H bonds of the ammonium salt, the C-O ether linkage, and the characteristic C-H bonds of the cyclopropyl and ethyl groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

-

KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans.

-

Acquire a background spectrum first, then the sample spectrum.

-

Trustworthiness & Data Interpretation: The presence of characteristic absorption bands in the expected regions validates the functional group composition of the molecule.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 2800 (broad) | N-H Stretch | Strong, Broad | Characteristic of an ammonium (R-NH₂⁺) salt. |

| 3080 - 3000 | C-H Stretch (Cyclopropyl) | Medium | C-H bonds on a strained ring absorb at slightly higher frequencies than normal alkanes. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Strong | C-H stretching from the ethyl group. |

| ~1670 | C=N Stretch | Strong | Key absorption for the imidate functional group.[10] |

| ~1250 | C-O Stretch | Strong | Asymmetric C-O-C stretching of the ether linkage. |

X-ray Crystallography: The Definitive Structural Proof

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[11] It determines the precise three-dimensional arrangement of every atom in the crystal lattice, including bond lengths, bond angles, and absolute configuration. For a salt, it definitively shows the location of the proton on the nitrogen and the position of the chloride counter-ion.[12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step.[15]

-

Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethanol, isopropanol).

-

Use vapor diffusion by dissolving the compound in a solvent and placing it in a chamber containing an "anti-solvent" in which the compound is less soluble.

-

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and irradiate it with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions are refined to generate the final molecular structure.

Trustworthiness & Data Interpretation: The output is a 3D model of the molecule. Key validation metrics include the R-factor (a measure of agreement between the calculated and observed diffraction data, typically <5% for a good structure) and the confirmation of all expected atomic positions, bond lengths, and angles. This method leaves no ambiguity about the compound's identity.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic application of multiple, orthogonal analytical methods. NMR spectroscopy maps the covalent backbone, mass spectrometry validates the molecular weight and formula, and FTIR confirms the presence of key functional groups. Each of these techniques provides a piece of the puzzle, and their collective agreement builds a high degree of confidence. For the ultimate, definitive proof, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure, serving as the gold standard for validation. By following this comprehensive analytical workflow, researchers and drug development professionals can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their materials.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl cyclopropanecarboximidate hydrochloride | C6H12ClNO | CID 20026660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropane-1-carboximidamide hydrochloride(57297-29-7) 1H NMR [m.chemicalbook.com]

- 4. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 5. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

- 6. ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride(25952-53-8) 13C NMR spectrum [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Faster characterization of organic salts [analytica-world.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclopropanecarbimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopropanecarbimidate hydrochloride is a reagent utilized in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the available and predicted spectroscopic data for this compound, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. While complete, publicly available experimental spectra are limited, this document synthesizes known data with expert predictions to offer a robust characterization of the molecule.

Introduction and Molecular Structure

This compound (CAS: 63190-44-3) is a chemical intermediate with the molecular formula C₆H₁₂ClNO.[1] Its structure features a cyclopropyl ring, an imidate functional group, and an ethyl ether linkage, existing as a hydrochloride salt. This combination of features makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems. The presence of the imidate group, a nitrogen analog of an ester, provides a unique reactive handle for medicinal chemists.

The molecular structure is presented below:

Caption: Molecular structure of this compound.

Synthesis Overview

A documented synthesis of this compound involves the reaction of cyclopropanecarbonitrile with ethanol in the presence of hydrochloric acid (provided as a 4.0 M solution in 1,4-dioxane). The reaction mixture is stirred at room temperature, followed by cooling and precipitation with diethyl ether to yield the final product as a white solid.[2]

Caption: Synthetic workflow for this compound.[2]

Mass Spectrometry

Mass spectrometry data for this compound has been reported, providing valuable confirmation of its molecular weight.

Experimental Data: A mass spectrometry analysis using electrospray ionization (ES+) shows a peak at m/z 114.1, corresponding to the protonated molecule [M+H]⁺.[2] The neutral molecule has a molecular weight of 113.16 g/mol .

| Ion | Calculated m/z | Observed m/z |

| [C₆H₁₁NO + H]⁺ | 114.0919 | 114.1 |

Proposed Fragmentation Pathway: The protonated molecule is expected to undergo fragmentation under mass spectrometry conditions. A plausible fragmentation pathway is initiated by the loss of ethylene from the ethyl group, followed by the loss of carbon monoxide.

Caption: Proposed fragmentation pathway for protonated Ethyl cyclopropanecarbimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons and the cyclopropyl protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂ -CH₃ | ~ 4.0 - 4.5 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | ~ 1.2 - 1.5 | Triplet (t) | 3H |

| Cyclopropyl-CH | ~ 1.5 - 2.0 | Multiplet (m) | 1H |

| Cyclopropyl-CH₂ | ~ 0.8 - 1.2 | Multiplet (m) | 4H |

Rationale:

-

The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, hence their downfield chemical shift. They are split into a quartet by the neighboring methyl protons.

-

The methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.

-

The methine proton on the cyclopropyl ring is attached to the carbon bearing the imidate group and is expected to be slightly downfield compared to the other cyclopropyl protons.

-

The four methylene protons on the cyclopropyl ring will likely appear as a complex multiplet due to diastereotopicity and complex spin-spin coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show five signals.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C =N | ~ 160 - 170 |

| -O-CH₂ -CH₃ | ~ 60 - 70 |

| -O-CH₂-CH₃ | ~ 14 - 18 |

| Cyclopropyl-CH | ~ 15 - 25 |

| Cyclopropyl-CH₂ | ~ 5 - 15 |

Rationale:

-

The carbon of the C=N double bond is expected to be the most downfield signal due to its sp² hybridization and proximity to the electronegative nitrogen and oxygen atoms.

-

The methylene carbon of the ethyl group is deshielded by the oxygen atom.

-

The remaining aliphatic carbons of the ethyl and cyclopropyl groups are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| N-H (salt) | 3100 - 3300 (broad) | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=N | 1640 - 1690 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Rationale:

-

The presence of the hydrochloride salt will result in a broad absorption band for the N-H stretch.

-

The C=N stretching vibration is a key characteristic feature of the imidate group.

-

The C-O stretching of the ether linkage will also be prominent.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties of this compound. While a complete set of experimental data is not publicly available, the combination of reported mass spectrometry data and well-reasoned predictions for NMR and IR spectra offers a valuable resource for researchers. The provided information on its synthesis further enhances the utility of this compound in a laboratory setting. As with any chemical reagent, it is recommended that users perform their own analytical characterization to confirm identity and purity prior to use.

References

purity and characterization of Ethyl cyclopropanecarbimidate hydrochloride

An In-Depth Technical Guide to the Purity and Characterization of Ethyl Cyclopropanecarbimidate Hydrochloride

Introduction

This compound is a crucial reagent in modern synthetic chemistry, valued for its role as a precursor in the construction of various heterocyclic compounds. Its primary application lies in the synthesis of substituted 2-aminoimidazoles and related structures, which are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. The integrity of the final drug substance is directly dependent on the quality of the starting materials. Therefore, rigorous purity assessment and unambiguous characterization of this compound are not merely procedural formalities but are fundamental to ensuring the reproducibility of synthetic outcomes and the safety profile of downstream products.

This guide provides a comprehensive framework for researchers and drug development professionals to establish the identity, purity, and overall quality of this compound. We will delve into the causality behind experimental choices, present self-validating analytical workflows, and ground our recommendations in authoritative standards.

Physicochemical Properties and Structure

A foundational understanding begins with the basic physicochemical properties of the compound. These parameters are the first point of reference for identification and handling.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClNO | N/A |

| Molecular Weight | 149.62 g/mol | |

| CAS Number | 50286-41-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 101-103 °C | |

| Solubility | Soluble in water and methanol | General chemical knowledge |

| Structure | (Structure rendered based on name) |

Synthesis Context and Potential Impurities

The quality of this compound is intrinsically linked to its synthetic route. The most common method for its preparation is the Pinner reaction, which involves the acid-catalyzed reaction of cyclopropanecarbonitrile with ethanol. Understanding this pathway is critical for predicting potential impurities.

Caption: Pinner reaction synthesis of the target compound and associated potential process-related impurities.

Common Impurities to Consider:

-

Starting Materials: Unreacted cyclopropanecarbonitrile.

-

Side-Reaction Products: The Pinner salt is susceptible to hydrolysis, especially in the presence of trace moisture, which can lead to the formation of ethyl cyclopropanecarboxylate.[1][2][3]

-

Degradation Products: The imidate hydrochloride can be thermally unstable and may rearrange to form cyclopropanecarboxamide.[3][4]

-

Residual Solvents: Incomplete removal of solvents used during the reaction or purification (e.g., ethanol, diethyl ether, dichloromethane) is a common source of contamination.

The potential presence of these specific impurities dictates the selection of a multi-modal analytical strategy. No single technique is sufficient to identify and quantify all possible contaminants.

Comprehensive Characterization Workflow

A robust characterization strategy follows a logical progression from identity confirmation to rigorous purity assessment. This workflow ensures that all aspects of the compound's quality are systematically evaluated.

Caption: A logical workflow for the comprehensive characterization and purity assessment of new batches.

Analytical Methodologies for Purity and Identity Confirmation

This section details the primary analytical techniques, explaining the rationale for their use and providing exemplary protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The chemical shifts and integration values provide definitive proof of the ethyl cyclopropanecarbimidate structure and can detect proton-bearing impurities.

¹H and ¹³C NMR - Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Integrate all peaks to determine relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer acquisition time and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂- (Ethyl) | ~4.4 (q) | ~65 |

| -CH₃ (Ethyl) | ~1.3 (t) | ~14 |

| -CH- (Cyclopropyl) | ~2.0 (m) | ~15 |

| -CH₂- (Cyclopropyl) | ~1.1-1.2 (m) | ~10 |

| C=N | N/A | ~175 |

Note: Shifts are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It excels at separating the main component from closely related impurities and degradation products. When coupled with a UV detector, it allows for accurate quantification of purity as a percentage of the total peak area.

HPLC - Experimental Protocol

-

System Preparation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Water:Acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideally suited for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps. The mass spectrometer provides definitive identification of the eluted compounds.

GC-MS - Experimental Protocol

-

Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., DMSO) in a headspace vial to a final concentration of ~50 mg/mL.

-

Instrumentation: Use a GC system equipped with a headspace autosampler and a mass selective detector.

-

GC Conditions:

-

Column: DB-624 or equivalent (for residual solvents).

-

Injector Temperature: 200 °C.

-

Oven Program: 40 °C hold for 5 min, then ramp to 240 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by using an internal or external standard method.

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides the empirical formula of the compound by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental test to confirm the compound's composition and rule out the presence of significant non-organic impurities or incorrect salt forms.

CHN Analysis - Experimental Protocol

-

Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) in a tin capsule. The sample must be thoroughly dried under vacuum to remove residual water and solvents, which can skew results.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

-

Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values calculated for the molecular formula C₆H₁₂ClNO.

Theoretical vs. Acceptable Experimental Values

| Element | Theoretical % | Acceptable Range |

| Carbon (C) | 48.16% | ± 0.4% |

| Hydrogen (H) | 8.08% | ± 0.4% |

| Nitrogen (N) | 9.36% | ± 0.4% |

Data Integration and Purity Assignment

A final declaration of purity and identity requires a holistic review of all analytical data. The results should be self-consistent and complementary.

Summary of Expected Results for a High-Purity Sample (≥98%)

| Technique | Expected Outcome |

| ¹H & ¹³C NMR | All signals are assignable to the target structure. Integration of ¹H signals matches the theoretical proton count. No significant unassigned peaks (>0.5%). |

| HPLC-UV | A single major peak accounts for ≥98% of the total peak area at 210 nm. |

| GC-MS | No significant peaks for volatile impurities. Residual solvents are below the limits defined by ICH guidelines. |

| Elemental Analysis | Experimental %C, %H, and %N values are within ±0.4% of the theoretical values. |

| Appearance | Conforms to the expected physical description (e.g., white solid). |

Conclusion

The characterization of this compound is a multi-faceted process that underpins its successful use in research and development. A strategy that combines spectroscopic (NMR, MS), chromatographic (HPLC, GC), and elemental analysis provides a self-validating system for quality control. By understanding the synthetic origin of potential impurities and applying this rigorous, multi-technique workflow, scientists can ensure the identity, purity, and reliability of this critical chemical building block, thereby safeguarding the integrity of their synthetic endeavors.

References

A-Z Guide to Computational Analysis of Ethyl Cyclopropanecarbimidate Hydrochloride: From First Principles to Molecular Dynamics

Abstract

Ethyl cyclopropanecarbimidate hydrochloride (CAS No. 63190-44-3) is a small molecule featuring a strained cyclopropyl ring and a protonated imidate functional group.[1][2][3] These structural motifs present unique electronic and conformational challenges, making the molecule an excellent candidate for in-depth computational investigation. This technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound, designed for researchers in drug development and chemical synthesis. We delineate a multi-pillar approach, beginning with quantum mechanical calculations to elucidate fundamental electronic properties and culminating in classical molecular dynamics simulations to explore its behavior in a condensed-phase environment. The methodologies are presented not merely as protocols but as a logical, self-validating workflow, emphasizing the rationale behind the selection of computational parameters and the interpretation of results for predictive accuracy.

Introduction: The Rationale for a Computational Deep Dive

The cyclopropane ring, a cornerstone of many bioactive molecules, imparts significant ring strain (~27.5 kcal/mol) that can be harnessed for unique chemical transformations.[4] When coupled with an imidate group—a versatile functional group in organic synthesis—the resulting structure of this compound becomes a subject of significant interest.[5][6][7] Computational modeling provides a powerful, non-destructive lens to probe the molecule's inherent properties before committing to costly and time-consuming experimental synthesis and analysis.[8]

This guide will systematically explore:

-

Pillar I: Quantum Chemical Analysis: Determining the ground-state geometry, electronic structure, and spectroscopic signatures using Density Functional Theory (DFT).

-

Pillar II: Molecular Dynamics Simulation: Investigating the molecule's conformational flexibility and interactions with a solvent environment.

The overarching goal is to establish a robust, replicable in silico pipeline for characterizing this molecule and others of its class, thereby accelerating research and development cycles.

Molecular Identity and Structural Parameters

Before embarking on computational analysis, it is crucial to define the subject molecule's fundamental properties.

| Property | Value | Source |

| CAS Number | 63190-44-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [1][3] |

| SMILES | CCOC(=N)C1CC1.Cl | [3] |

| InChI Key | OCEUCVHZNUTFOE-UHFFFAOYSA-N |

These identifiers form the basis for constructing the initial 3D coordinates required for all subsequent modeling tasks.

Pillar I: Quantum Chemical Investigation via Density Functional Theory (DFT)

DFT offers an exceptional balance of computational cost and accuracy for studying the electronic structure of organic molecules. Our workflow is designed to build a foundational understanding of the molecule in the gas phase, which serves as a crucial baseline.

Workflow for DFT Analysis

The logical progression of DFT calculations is critical. A geometry optimization must precede frequency and single-point energy calculations to ensure the analysis is performed on a physically meaningful structure (a local minimum on the potential energy surface).

Caption: Workflow for DFT analysis of Ethyl cyclopropanecarbimidate.

Step-by-Step Protocol: DFT Calculations

Objective: To find the lowest energy conformation and calculate the electronic and spectroscopic properties of the protonated Ethyl cyclopropanecarbimidate cation.

-

Structure Preparation:

-

Generate an initial 3D structure from the SMILES string (CCOC(=[NH2+])C1CC1). Note the protonation site on the imine nitrogen, which is the most basic center.

-

The system consists of the organic cation and a chloride anion. For gas-phase calculations of the cation, the chloride is omitted, and the total charge of the molecule is set to +1 with a singlet spin multiplicity. For modeling the ion pair, both are included, and the total charge is 0.[9]

-

-

Geometry Optimization:

-

Causality: This is the most critical first step. All subsequent properties are meaningless if not calculated from a stable, optimized geometry.

-

Methodology:

-

Functional: B3LYP. This hybrid functional is a workhorse for organic chemistry, providing a robust balance of speed and accuracy for ground-state geometries.

-

Basis Set: 6-31G(d). A Pople-style split-valence basis set that is computationally efficient and adequate for initial geometry optimizations of molecules containing first and second-row elements. The '(d)' indicates the addition of polarization functions on heavy atoms, which is essential for describing the strained cyclopropyl ring and polar C-O/C-N bonds.

-

-

Validation: The optimization is considered converged when the forces on all atoms and the energy change between steps fall below a predefined threshold.

-

-

Vibrational Frequency Calculation:

-

Causality: This step serves two purposes: 1) To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) To predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

-

Methodology: Performed using the same level of theory (B3LYP/6-31G(d)) as the optimization.

-

-

High-Accuracy Single-Point Energy and Electronic Properties:

-

Causality: To obtain more accurate electronic properties, a calculation is run on the optimized geometry using a more sophisticated functional and a larger basis set. This approach is more efficient than performing the entire optimization at a high level of theory.[10]

-

Methodology:

-

Functional: M06-2X. This meta-hybrid GGA functional is well-suited for main-group chemistry and provides better handling of non-covalent interactions, which can be important for intramolecular hydrogen bonding.

-

Basis Set: def2-TZVP. This triple-zeta valence basis set with polarization functions provides a more flexible and accurate description of the electron distribution, crucial for calculating properties like molecular orbitals and electrostatic potential.

-

-

Derived Properties:

-

HOMO/LUMO: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are key indicators of chemical reactivity.

-

Molecular Electrostatic Potential (ESP): Maps the charge distribution onto the electron density surface, visually identifying electrophilic (positive potential) and nucleophilic (negative potential) regions.

-

-

Pillar II: Molecular Dynamics (MD) Simulation

While DFT provides a static, gas-phase picture, MD simulations explore the molecule's dynamic behavior over time, typically in a solvated environment. This is crucial for understanding conformational flexibility and intermolecular interactions relevant to solution-phase chemistry or drug-receptor binding.[11][12][13]

Workflow for MD Simulation

The MD workflow involves parameterizing the molecule for a classical force field, solvating it, and running the simulation through stages of minimization, equilibration, and production.

Caption: Workflow for a classical MD simulation of Ethyl cyclopropanecarbimidate HCl.

Step-by-Step Protocol: MD Simulation

Objective: To simulate the behavior of a single this compound ion pair in an aqueous solution.

-

Force Field Parameterization:

-

Causality: Classical MD relies on force fields, which are empirical functions that define the potential energy of the system. A specific set of parameters (bond lengths, angles, charges, etc.) must be assigned to our molecule.

-

Methodology:

-

Force Field: The General Amber Force Field (GAFF2) is an excellent choice for drug-like organic molecules as it is designed to be compatible with the AMBER force fields used for biomolecules.

-

Partial Charges: Atomic partial charges are derived using the AM1-BCC method, which combines a semi-empirical quantum calculation (AM1) with Bond Charge Corrections (BCC) to produce charges that accurately reproduce the DFT-calculated electrostatic potential.

-

-

-

System Setup:

-

Methodology:

-

The parameterized molecule is placed in the center of a periodic simulation box (e.g., a cube).

-

The box is filled with a pre-equilibrated water model, such as TIP3P. The size of the box is chosen to ensure the molecule does not "see" its periodic image, typically with a minimum distance of 10 Å between the solute and the box edge.

-

A single chloride ion is added to neutralize the system's charge.

-

-

-

Energy Minimization:

-

Causality: The initial placement of water molecules can result in unfavorable steric clashes. Minimization relaxes the system to a local energy minimum, preparing it for dynamics.

-

Methodology: A combination of steepest descent and conjugate gradient algorithms is typically used.

-

-

Equilibration:

-

Causality: The system must be brought to the desired temperature and pressure of the simulation before collecting data. This is a two-step process.

-

Methodology:

-

NVT (Canonical) Ensemble: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. A thermostat (e.g., Langevin) is used to control the temperature.

-

NPT (Isothermal-Isobaric) Ensemble: The system is allowed to relax to the target pressure (e.g., 1 atm) while maintaining constant temperature. A barostat (e.g., Berendsen or Parrinello-Rahman) is used, allowing the box volume to fluctuate until the system density stabilizes.

-

-

-

Production Simulation:

-

Causality: Once equilibrated, the constraints are removed, and the simulation is run for a significant period (e.g., 100 ns) to sample the conformational space of the molecule.

-

Methodology: The simulation is run in the NPT ensemble, and the coordinates of all atoms are saved at regular intervals (e.g., every 10 ps) to create a trajectory file. This trajectory is the raw data for all subsequent analysis.[14]

-

Conclusion and Outlook

This guide has outlined a comprehensive, dual-pillar computational strategy for the deep characterization of this compound. By integrating the precision of quantum mechanics with the dynamic insights of molecular dynamics, researchers can build a detailed, predictive model of the molecule's behavior. The DFT calculations provide fundamental data on geometry, stability, and electronic reactivity, while MD simulations reveal its conformational landscape and interactions within a realistic solvent environment. This in silico pipeline serves as a robust, cost-effective, and scientifically rigorous foundation for guiding experimental efforts in drug discovery and synthetic chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. 1pchem.com [1pchem.com]

- 3. Ethyl cyclopropanecarboximidate hydrochloride | C6H12ClNO | CID 20026660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboximidate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile one-pot synthesis of novel imidates as multifunctional organic fluorescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl Cyclopropanecarbimidate Hydrochloride

Executive Summary

Ethyl cyclopropanecarbimidate hydrochloride is a small molecule characterized by the presence of a strained cyclopropane ring and a reactive imidate functional group. While direct research into its biological activities is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active compounds. This guide synthesizes information from related chemical classes to build a strong scientific rationale for investigating its potential therapeutic applications. We will deconstruct the molecule into its core components—the cyclopropane ring and the ethyl imidate group—to hypothesize potential mechanisms of action and propose a comprehensive research framework to elucidate its biological profile. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C6H12ClNO.[1] It is the hydrochloride salt of an imidate, a functional group also known as an imino ether.[2] Imidates are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (cyclopropanecarbonitrile in this case) with an alcohol (ethanol).[2][3] The resulting imidate is basic and readily forms a stable hydrochloride salt, often referred to as a Pinner salt.[2]

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO | [4] |

| Molecular Weight | 149.62 g/mol | [4] |

| CAS Number | 63190-44-3 | |

| Physical Form | Solid |

The structure is notable for two key features that are of significant interest in medicinal chemistry:

-

The Cyclopropane Ring: A three-membered carbocycle known for its unique electronic properties and ability to impart conformational rigidity.[5]

-

The Imidate Group: A reactive functional group that can serve as a precursor to other functionalities or act as a prodrug moiety.[2]

The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery

The cyclopropane ring is a recurring motif in numerous FDA-approved drugs and biologically active molecules.[6][7] Its incorporation into a molecular scaffold is a strategic choice in drug design for several reasons:

-

Conformational Rigidity: The strained nature of the cyclopropane ring restricts the conformational freedom of a molecule. This "locking" effect can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target, such as an enzyme or receptor.[8]

-

Metabolic Stability: The cyclopropane group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving its pharmacokinetic profile.[8]

-

Broad Biological Activities: Compounds containing a cyclopropane ring exhibit a vast spectrum of biological activities, including antibacterial, antiviral, antitumor, antidepressant, and enzyme inhibitory effects.[9][10][11] A classic example is tranylcypromine, a monoamine oxidase (MAO) inhibitor, where the cyclopropylamine moiety is crucial for its mechanism of action.[5]

Given these properties, the cyclopropane ring in this compound suggests potential for interaction with various biological targets. It could serve as a key pharmacophoric element that fits into specific hydrophobic pockets within enzyme active sites or receptor binding domains.

The Imidate Functional Group: A Versatile Tool for Prodrug Design

Imidates are electrophilic compounds that are susceptible to hydrolysis.[2] This reactivity makes them excellent candidates for prodrug strategies. A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo. This approach is often used to overcome issues like poor solubility or unfavorable pharmacokinetics.

Imidates have been successfully employed to create water-soluble prodrugs of compounds containing lactone or ester groups.[12] For instance, N-sulfonyl imidates have been explored as a novel prodrug form for esters or sulfonamides.[13][14] Under physiological conditions, the imidate group can hydrolyze to yield an ester and ammonia, or react with amines to form amidines.[2]

Hypothesized Prodrug Pathway:

We hypothesize that this compound could act as a prodrug, undergoing hydrolysis in the physiological environment to release cyclopropanecarboxylic acid ethyl ester. This conversion would unmask a potentially more stable and biologically active molecule.

Caption: Hypothesized in vivo hydrolysis of the prodrug.

Proposed Research Framework for Biological Activity Screening

To systematically investigate the potential biological activity of this compound, a multi-phased approach is proposed. This framework is designed to first screen for broad activities and then to investigate specific, hypothesis-driven mechanisms.

Caption: Proposed experimental workflow for activity screening.

Phase 1: Broad Spectrum In Vitro Screening

The initial phase focuses on identifying any general biological activity against common drug targets.

A. Enzyme Inhibition Assays:

-

Rationale: The rigid cyclopropane group may confer inhibitory activity against enzymes with well-defined hydrophobic pockets.

-

Targets: A panel of enzymes, including but not limited to:

-

Monoamine Oxidase (MAO-A and MAO-B)

-

Cyclooxygenase (COX-1 and COX-2)

-

Various proteases (e.g., thrombin, trypsin)

-

Kinases

-

B. Cytotoxicity Assays:

-